![molecular formula C21H20O2S B3122728 2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 303152-60-5](/img/structure/B3122728.png)
2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol
Overview
Description
P-tolyl-BINASO is a bis-sulfoxide ligand . It is used to prepare cationic palladium and platinum complexes . These complexes are employed as catalysts in hydroboration and diboration reactions .
Molecular Structure Analysis
The empirical formula of p-tolyl-BINASO is C34H26O2S2 . The molecular weight is 530.70 . The SMILES string representation isCc1ccc(cc1)S(=O)c2ccc3ccccc3c2-c4c(ccc5ccccc45)S(=O)c6ccc(C)cc6
. Chemical Reactions Analysis
P-tolyl-BINASO can be used to prepare cationic palladium and platinum complexes . These complexes are employed as catalysts in hydroboration and diboration reactions . It can also be used to prepare the precatalyst [p-tol-BINASO}RhCl]2 for the synthesis of chiral arylcycloketones by the 1,4-addition reaction of arylboronic acids to cyclic α,β-unsaturated ketones .Physical And Chemical Properties Analysis
P-tolyl-BINASO is a powder .Safety and Hazards
properties
IUPAC Name |
2-(4-methylphenyl)sulfinyl-1,1-diphenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2S/c1-17-12-14-20(15-13-17)24(23)16-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLRZTHODSJPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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